8-Epideoxyloganic acid

Descripción general

Descripción

El ácido 8-Epideoxyloganico es un glucósido iridoide, un tipo de compuesto natural que se encuentra en diversas plantas. Es conocido por sus propiedades bioactivas, que incluyen efectos antiinflamatorios, antioxidantes y analgésicos . Este compuesto ha despertado interés en la investigación científica debido a sus potenciales aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del ácido 8-Epideoxyloganico se puede lograr mediante la extracción de fuentes naturales y rutas de síntesis orgánica sintética . El método de extracción normalmente implica aislar el compuesto de plantas como Incarvillea delavayi . Las rutas sintéticas pueden implicar reacciones orgánicas complejas, incluidas reacciones de glicosilación y cicloadición, para construir la estructura del glucósido iridoide.

Métodos de producción industrial: La producción industrial del ácido 8-Epideoxyloganico todavía está en sus primeras etapas. Los métodos actuales se centran en optimizar las técnicas de extracción de fuentes vegetales y explorar enfoques biotecnológicos para mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 8-Epideoxyloganico experimenta diversas reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución . Estas reacciones son cruciales para modificar la estructura del compuesto y mejorar su bioactividad.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los halógenos . Las condiciones de reacción a menudo involucran temperaturas y niveles de pH controlados para garantizar rendimientos óptimos.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados con propiedades antioxidantes y antiinflamatorias mejoradas . Estos derivados son de gran interés en química medicinal para desarrollar nuevos agentes terapéuticos.

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

8-Epideoxyloganic acid is derived from several plant species, including Scyphiphora hydrophyllacea and Pedicularis artselaeri. It has been identified in the herbal composition of Lamiophlomis rotata, contributing to its therapeutic potential. The compound's molecular weight is approximately 360.36 g/mol, and it possesses multiple hydroxyl groups which are crucial for its biological activity .

Biological Activities

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and modulate nitric oxide synthase (NOX) activity, which may contribute to its anti-inflammatory effects during oxidative stress. This modulation can lead to reduced inflammation in various biological models .

2. Analgesic Properties

The compound has demonstrated weak antinociceptive activity in animal models, suggesting potential applications in pain management. While its analgesic effects are not as pronounced as other compounds, its ability to influence pain pathways may warrant further investigation .

3. Antioxidant Activity

this compound has shown promising antioxidant capabilities by scavenging free radicals and reducing oxidative stress markers in vitro. Its ability to activate the Nrf2/HO-1 signaling pathway highlights its potential as a protective agent against oxidative damage .

Table 1: Summary of Research Findings on this compound

Potential Applications

1. Pharmaceutical Development

Due to its anti-inflammatory and antioxidant properties, this compound is being explored for development into pharmaceutical agents targeting inflammatory diseases and oxidative stress-related conditions.

2. Nutraceuticals

The compound's natural occurrence in various plants positions it well for inclusion in dietary supplements aimed at enhancing immune function and reducing inflammation.

3. Cosmetic Industry

Given its antioxidant properties, there is potential for application in skincare formulations designed to combat oxidative stress and promote skin health.

Mecanismo De Acción

El mecanismo de acción del ácido 8-Epideoxyloganico implica la activación de las vías del factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2) y la hemo oxigenasa-1 (HO-1) . Esta activación conduce a la supresión de la generación de especies reactivas de oxígeno (ROS) y óxido nítrico (NO), lo que reduce el estrés oxidativo y la inflamación . Además, inhibe las vías de las quinasas de proteínas activadas por mitógenos (MAPKs) y el factor nuclear kappa-cadena ligera-potenciador de células B activadas (NF-κB), lo que resulta en una disminución de la producción de citocinas proinflamatorias .

Comparación Con Compuestos Similares

El ácido 8-Epideoxyloganico se puede comparar con otros glucósidos iridoides como ajugol, catalpol, ácido geniposídico y geniposido . Si bien estos compuestos comparten propiedades bioactivas similares, el ácido 8-Epideoxyloganico es único debido a su estructura molecular específica y sus potentes efectos antiinflamatorios y antioxidantes . Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y potenciales aplicaciones terapéuticas.

Actividad Biológica

8-Epideoxyloganic acid, a compound classified as an iridoid glucoside, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C16H24O9

- Molecular Weight : 360.36 g/mol

- CAS Number : 88668-99-9

This compound is primarily isolated from the plant Incarvillea delavayi and Lamiophlomis rotata, which are known for their medicinal properties. The compound exhibits a purity level of approximately 99.71% when sourced from reputable suppliers .

1. Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and modulate the activity of NADPH oxidase (NOX), which are critical in inflammatory responses. This compound may serve as a potential anti-inflammatory agent during oxidative stress conditions .

2. Analgesic Properties

The compound possesses weak antinociceptive activity, indicating its potential use in pain management. While the analgesic effects are not as pronounced as other compounds, they suggest a role in pain relief mechanisms .

3. Homeostasis

Research indicates that this compound may play a role in maintaining homeostasis within biological systems, although the specific mechanisms remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound exhibits radical scavenging effects, which help mitigate oxidative stress by neutralizing free radicals.

- Modulation of Immune Response : It influences leukocyte beta2 integrin expression, potentially affecting immune cell adhesion and migration .

- Inhibition of Pro-inflammatory Mediators : Studies suggest that it may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of ROS production | , , |

| Analgesic | Weak antinociceptive activity | , |

| Homeostasis | Potential role in maintaining physiological balance | , |

Case Study: Anti-inflammatory Potential

In a study investigating the effects of various iridoids, including this compound, researchers found that it significantly reduced inflammation markers in vitro. The study highlighted its ability to decrease nitric oxide (NO) levels in macrophages, suggesting a mechanism for its anti-inflammatory action .

Propiedades

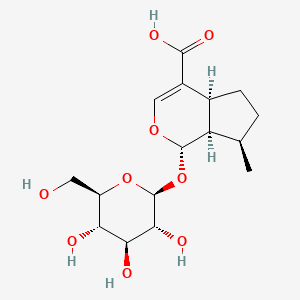

IUPAC Name |

(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFHNSGLYXPNG-PKUPRILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347495 | |

| Record name | 8-Epideoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88668-99-9 | |

| Record name | 8-Epideoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of 8-epideoxyloganic acid?

A1: Research suggests that this compound possesses analgesic, hemostatic, and anti-inflammatory properties. Studies in mice models have shown that it can significantly reduce acetic acid-induced writhing, shorten the time to homeostasis, and inhibit xylene-induced ear edema [].

Q2: From which plant sources can this compound be isolated?

A2: this compound has been isolated from various plant species, including Lamiophlomis rotata [, ], Boschniakia rossica [], and Asystasia bella []. Notably, it was identified for the first time in the Lamiophlomis genus within L. rotata [].

Q3: What is the chemical structure of this compound?

A3: this compound is an iridoid glycoside. While the provided abstracts do not offer a detailed structural formula, they mention the use of spectroscopic data analysis for structural elucidation [, ]. Further information on the structure can be found in scientific literature focusing on the isolation and characterization of iridoid glycosides.

Q4: Are there established analytical methods for quantifying this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to determine the content of this compound in Duyiwei soft capsules, a traditional Chinese medicine formulation [, ]. The method demonstrated good linearity, recovery, and reproducibility [, ].

Q5: Has any research explored methods for enhancing the extraction and purification of this compound from plant material?

A5: One study investigated the optimization of extraction and purification processes for this compound from Lamiophlomis rotata []. Researchers found that using 60% ethanol as a solvent and a macroporous resin (XDA-7) significantly improved the isolation of iridoid glycosides, including this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.